3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl
Overview
Description
3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl is a chemical compound with the molecular formula C13H9ClF3NO and a molecular weight of 287.66 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general synthetic route involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethoxy group, which can enhance the pharmacokinetic properties of drugs.
Industry: Used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Amino-5-chloro-4’-(methoxy)biphenyl: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl makes it unique compared to its analogs. This group can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to interact with biological targets .
Properties
IUPAC Name |
3-chloro-5-[4-(trifluoromethoxy)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHBLDSYVSRVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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